(1S)-1-(3-Phenylcyclobutyl)ethanamine
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Overview
Description
(1S)-1-(3-Phenylcyclobutyl)ethanamine is an organic compound that belongs to the class of cyclobutylamines. These compounds are characterized by a cyclobutane ring substituted with an amine group. The specific stereochemistry of this compound is denoted by the (1S) configuration, indicating the spatial arrangement of atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Phenylcyclobutyl)ethanamine typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-Phenylcyclobutyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may produce secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (1S)-1-(3-Phenylcyclobutyl)ethanamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: Lacks the phenyl group, making it less complex.
Phenylethylamine: Contains a phenyl group but lacks the cyclobutane ring.
Cyclobutylphenylamine: Similar structure but may differ in stereochemistry or substitution pattern.
Uniqueness
(1S)-1-(3-Phenylcyclobutyl)ethanamine is unique due to its specific stereochemistry and the presence of both a cyclobutane ring and a phenyl group. This combination of features may confer unique chemical and biological properties.
Properties
IUPAC Name |
(1S)-1-(3-phenylcyclobutyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(13)11-7-12(8-11)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8,13H2,1H3/t9-,11?,12?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJZVDDIAYFKFK-GCVQQVDUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CC(C1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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